molecular formula C9H20N2O2 B3091245 N1-(2-methoxyethyl)-L-leucinamide CAS No. 1217618-94-4

N1-(2-methoxyethyl)-L-leucinamide

Cat. No.: B3091245
CAS No.: 1217618-94-4
M. Wt: 188.27 g/mol
InChI Key: CWXFLZLSSFQJFN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methoxyethyl)-L-leucinamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom of L-leucinamide, which imparts unique chemical properties.

Mechanism of Action

Target of Action

N1-(2-methoxyethyl)-L-leucinamide, also known as Nusinersen, is an antisense oligonucleotide . Its primary target is the intron splicing silencer-N1 (ISS-N1), a site present ten nucleotides down to the junction of exon 7 and intron 7 . This site is crucial in the pre-messenger RNA (pre-mRNA) transcript of the Survival Motor Neuron 2 (SMN2) gene .

Mode of Action

Nusinersen binds to the ISS-N1 site on the SMN2 pre-mRNA . This binding prevents the recruitment of heterogeneous nuclear ribonucleoprotein (hnRNP) to the ISS-N1 site . As a result, it modulates the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7 . This process ultimately leads to an increase in the production of full-length SMN protein .

Biochemical Pathways

The action of Nusinersen affects the splicing of SMN2 pre-mRNA, a critical biochemical pathway in the production of SMN protein . The SMN protein is essential for the survival and functioning of motor neurons . Therefore, increasing the production of this protein can have significant downstream effects, particularly in conditions like Spinal Muscular Atrophy (SMA) where SMN protein levels are insufficient .

Pharmacokinetics

Nusinersen is administered intrathecally, which means it is injected into the spinal canal . This route of administration allows the drug to directly reach the central nervous system. The bioavailability of Nusinersen is 100% when administered intrathecally . It has a prolonged cerebrospinal fluid (CSF) drug half-life of 135–177 days after initial clearance .

Result of Action

The primary result of Nusinersen’s action is the increased production of full-length SMN protein . This increase can have significant molecular and cellular effects, particularly in the context of SMA. By increasing the levels of SMN protein, Nusinersen can help to mitigate the motor neuron degeneration that characterizes this condition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-L-leucinamide typically involves the reaction of L-leucine with 2-methoxyethylamine. The process begins with the protection of the carboxyl group of L-leucine, followed by the introduction of the methoxyethyl group through nucleophilic substitution. The final step involves deprotection to yield the desired compound. Common reagents used in this synthesis include protecting agents like tert-butoxycarbonyl (Boc) and deprotecting agents such as trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the use of hazardous reagents and solvents. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-methoxyacetaldehyde or 2-methoxyacetic acid.

    Reduction: Formation of N1-(2-methoxyethyl)-L-leucine.

    Substitution: Formation of N1-(2-azidoethyl)-L-leucinamide or N1-(2-thioethyl)-L-leucinamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in enzyme inhibition and protein modification.

    Medicine: Studied for its potential as a therapeutic agent in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxyethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
  • Poly(N,N-bis(2-methoxyethyl)acrylamide)

Uniqueness

N1-(2-methoxyethyl)-L-leucinamide is unique due to its specific structural features, such as the presence of the methoxyethyl group attached to the nitrogen atom of L-leucinamide. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(2)6-8(10)9(12)11-4-5-13-3/h7-8H,4-6,10H2,1-3H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXFLZLSSFQJFN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(2-methoxyethyl)-L-leucinamide
Reactant of Route 2
Reactant of Route 2
N1-(2-methoxyethyl)-L-leucinamide
Reactant of Route 3
Reactant of Route 3
N1-(2-methoxyethyl)-L-leucinamide
Reactant of Route 4
Reactant of Route 4
N1-(2-methoxyethyl)-L-leucinamide
Reactant of Route 5
Reactant of Route 5
N1-(2-methoxyethyl)-L-leucinamide
Reactant of Route 6
Reactant of Route 6
N1-(2-methoxyethyl)-L-leucinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.